4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile is a chemical compound with the molecular formula C14H9BrFNO2 It is characterized by the presence of a benzonitrile group attached to a phenoxy ring substituted with bromo, fluoro, and methoxy groups
Vorbereitungsmethoden
The synthesis of 4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-2-methoxyphenol followed by a nucleophilic substitution reaction with 4-cyanophenol. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromo, fluoro, and methoxy groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile include:
- 4-Bromo-2-fluorobenzonitrile
- 4-Methoxybenzonitrile
- 4-Fluorobenzonitrile
Compared to these compounds, this compound is unique due to the combination of bromo, fluoro, and methoxy groups on the phenoxy ring, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C14H9BrFNO2 |
---|---|
Molekulargewicht |
322.13 g/mol |
IUPAC-Name |
4-(4-bromo-5-fluoro-2-methoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C14H9BrFNO2/c1-18-13-6-11(15)12(16)7-14(13)19-10-4-2-9(8-17)3-5-10/h2-7H,1H3 |
InChI-Schlüssel |
AWWHGEXISLYIQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1OC2=CC=C(C=C2)C#N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.